4-Methoxybutane-2-sulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxybutane-2-sulfonamide can be synthesized through various methods. One common approach involves the reaction of sodium sulfinates with amines in the presence of ammonium iodide (NH4I) as a mediator . This method is environmentally friendly and tolerates a wide range of functional groups.
Industrial Production Methods: Industrial production of sulfonamides often involves the use of sulfonyl chlorides and amines in the presence of organic or inorganic bases . This method is effective but requires careful handling of corrosive reagents.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxybutane-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the sulfonamide to sulfonic acids or other derivatives.
Reduction: Reduction reactions can convert sulfonamides to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the sulfonamide group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and bases are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
4-Methoxybutane-2-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methoxybutane-2-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria . This inhibition prevents bacterial replication and exerts antibacterial effects.
Comparison with Similar Compounds
Sulfanilamide: A well-known sulfonamide used as an antibacterial agent.
Sulfamethoxazole: Another sulfonamide with similar antibacterial properties.
Sulfonimidates: These compounds are structurally similar but have different reactivity and applications.
Uniqueness: 4-Methoxybutane-2-sulfonamide is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its methoxy group enhances its solubility and reactivity compared to other sulfonamides.
Properties
Molecular Formula |
C5H13NO3S |
---|---|
Molecular Weight |
167.23 g/mol |
IUPAC Name |
4-methoxybutane-2-sulfonamide |
InChI |
InChI=1S/C5H13NO3S/c1-5(3-4-9-2)10(6,7)8/h5H,3-4H2,1-2H3,(H2,6,7,8) |
InChI Key |
ZSYFYKFGOPSITB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOC)S(=O)(=O)N |
Origin of Product |
United States |
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